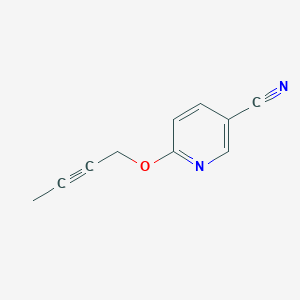

6-(But-2-ynyloxy)nicotinonitrile

Description

Significance of Nicotinonitrile Scaffolds in Modern Organic Synthesis

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry and materials science. ekb.egekb.eg Its rigid, planar structure and specific arrangement of nitrogen and cyano groups allow for a multitude of chemical modifications and interactions with biological targets. ekb.eg The pyridine (B92270) ring is a common N-heteroaromatic system found in numerous natural products, such as nicotinamide (B372718) (a form of vitamin B3), and a vast array of synthetic drugs. ekb.egresearchgate.net

The incorporation of a cyano group at the 3-position endows the scaffold with unique electronic properties and serves as a versatile chemical handle for further synthetic transformations. Numerous studies have focused on developing synthetic routes to nicotinonitrile derivatives, leading to a wealth of knowledge about their biological and therapeutic properties. ekb.eg This has resulted in the development of several marketed drugs, including:

Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Milrinone and Olprinone: Phosphodiesterase 3 inhibitors used for short-term treatment of acute heart failure. ekb.egresearchgate.net

Neratinib: A kinase inhibitor for the treatment of breast cancer. ekb.eg

The proven track record of this scaffold has cemented its importance, with ongoing research exploring its potential in developing agents with anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. ekb.egresearchgate.netresearchgate.net

Role of Alkyne Functionalities in Advanced Synthetic Methodologies

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. Their high degree of unsaturation and linear geometry make them highly reactive and amenable to a wide range of chemical transformations. The rich chemistry of the triple bond allows for the construction of complex molecular frameworks, making alkynes indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.net

Key synthetic methodologies that rely on alkyne functionalities include:

Sonogashira Coupling: A powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is widely used for creating conjugated enynes and arylalkynes under mild conditions. wikipedia.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a "click" reaction. nih.govnd.edunih.govlumiprobe.com This highly efficient and specific reaction forms a stable 1,2,3-triazole linkage and is extensively used in bioconjugation, drug discovery, and materials science due to its reliability and biocompatibility. nd.edunih.gov

Cycloaddition Reactions: Alkynes are excellent partners in various cycloaddition reactions, such as the Diels-Alder reaction, which are crucial for synthesizing cyclic and polycyclic systems. nih.gov

The ability to introduce an alkyne into a molecule opens up a vast number of possibilities for subsequent derivatization and for connecting different molecular fragments in a modular fashion.

Contextualization of 6-(But-2-ynyloxy)nicotinonitrile within Contemporary Organic Chemistry

A thorough review of the current scientific literature indicates that 6-(But-2-ynyloxy)nicotinonitrile is not a widely studied compound. There are no extensive reports detailing its synthesis, properties, or applications. However, its structure can be precisely defined, and its potential synthetic pathways can be logically deduced from established chemical principles.

The molecule consists of a nicotinonitrile core functionalized at the 6-position with a but-2-ynyloxy group (-O-CH₂-C≡C-CH₃). This structure represents a hybrid of a biologically relevant heterocycle and a synthetically versatile internal alkyne.

Plausible Synthetic Routes: The synthesis of 6-(But-2-ynyloxy)nicotinonitrile would most likely be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This could involve:

Reaction of a 6-halonicotinonitrile: Reacting a compound like 6-chloronicotinonitrile with the sodium or potassium salt of but-2-yn-1-ol. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen facilitates nucleophilic attack at the 2- and 6-positions of the pyridine ring. nih.govresearchgate.net

Williamson Ether Synthesis: An alternative would be the reaction of 6-hydroxynicotinonitrile (B1311003) (which can exist in equilibrium with its pyridone tautomer) with a but-2-ynyl halide (e.g., 1-bromo-2-butyne) in the presence of a base.

The resulting molecule would be a valuable intermediate, possessing three key functional handles for further chemical exploration: the pyridine nitrogen, the nitrile group, and the internal alkyne.

Overview of Research Gaps and Opportunities in the Chemistry of 6-Alkynyloxy Nicotinonitriles

The primary research gap concerning 6-(But-2-ynyloxy)nicotinonitrile is the lack of fundamental data. Its synthesis has not been formally reported, and its physical, chemical, and biological properties remain uncharacterized. This absence of information presents a clear opportunity for new research avenues.

Opportunities for Future Research:

Synthesis and Characterization: The first step would be the development and optimization of a reliable synthetic route to 6-(But-2-ynyloxy)nicotinonitrile and related 6-alkynyloxy nicotinonitriles. Subsequent full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide foundational data.

Exploration of Reactivity: The trifunctional nature of the molecule offers rich possibilities. The alkyne moiety could be used in cycloaddition reactions or transition metal-catalyzed cross-coupling reactions to build more complex structures. The nitrile group could be hydrolyzed to an amide or carboxylic acid, or participate in the formation of other heterocyclic rings. The pyridine nitrogen could be N-oxidized or alkylated to further tune the molecule's properties. wikipedia.orggoogle.com

Biological Screening: Given that the nicotinonitrile scaffold is a known pharmacophore nih.gov and that alkyne-containing molecules are of significant interest in drug discovery, nih.gov 6-(But-2-ynyloxy)nicotinonitrile is a prime candidate for biological screening. Its potential as a kinase inhibitor, antimicrobial agent, or ligand for nicotinic acetylcholine (B1216132) receptors could be investigated. researchgate.netnih.gov The alkyne handle could also be used as a bioorthogonal tag for chemical biology studies. nih.gov

The study of 6-(But-2-ynyloxy)nicotinonitrile and its analogs could lead to the discovery of new chemical reactions, novel materials, and potentially new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 6-(But-2-ynyloxy)nicotinonitrile Note: As this compound is not documented in the literature, the following are calculated or predicted values and await experimental verification.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Structure | A pyridine ring with a cyano group at position 3 and a but-2-ynyloxy group at position 6. |

| Predicted State | Likely a solid or oil at room temperature. |

Table 2: Examples of Biologically Active Nicotinonitrile Derivatives

| Compound Class | Example | Biological Activity | Reference |

| Kinase Inhibitors | Bosutinib, Neratinib | Anticancer | ekb.eg |

| Phosphodiesterase Inhibitors | Milrinone, Olprinone | Cardiotonic | researchgate.net |

| Anti-inflammatory Agents | S-alkyl derivatives of 3-cyano-2-substituted pyridines | In-vivo anti-inflammatory activity | ekb.eg |

| Antimicrobial Agents | Nicotinonitrile-coumarin hybrids | Antibacterial | ekb.eg |

| Tyrosine Kinase Inhibitors | Novel nicotinonitrile derivatives with imino moieties | Antiproliferative, Apoptosis-inducing | nih.gov |

Table 3: Key Synthetic Reactions Involving Alkyne Functionalities

| Reaction | Description | General Scheme |

| Sonogashira Coupling | Pd/Cu-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide to form a C(sp)-C(sp²) bond. | R¹-X + H-C≡C-R² → R¹-C≡C-R² |

| CuAAC (Click Chemistry) | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. | R¹-C≡CH + N₃-R² → 1,4-disubstituted triazole |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile (alkyne) to form a cyclohexadiene ring. | Diene + Alkyne → Cyclohexadiene |

Structure

3D Structure

Properties

IUPAC Name |

6-but-2-ynoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-3-6-13-10-5-4-9(7-11)8-12-10/h4-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAINZGQRWHGPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 6 but 2 Ynyloxy Nicotinonitrile

Retrosynthetic Analysis of the 6-(But-2-ynyloxy)nicotinonitrile Molecular Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.orglibretexts.org For 6-(but-2-ynyloxy)nicotinonitrile, the primary disconnection occurs at the ether linkage, as this is a common and reliable bond-forming reaction. This leads to two key synthons: a nucleophilic but-2-ynyloxy anion and an electrophilic nicotinonitrile derivative.

The retrosynthetic arrow indicates a reverse synthetic step. The analysis suggests that the target molecule can be synthesized by reacting a suitable 6-substituted nicotinonitrile with 2-butyn-1-ol (B121050). The choice of the leaving group on the nicotinonitrile precursor is crucial for the success of the forward synthesis.

Precursor Synthesis and Functionalization Strategies

The forward synthesis requires the preparation of specific precursors identified in the retrosynthetic analysis.

Synthesis of Key Pyridine (B92270) Intermediates

The synthesis of the target molecule relies on the availability of a suitably functionalized nicotinonitrile intermediate. Common precursors include 6-chloronicotinonitrile and 6-hydroxynicotinonitrile (B1311003).

6-Chloronicotinonitrile: This intermediate can be synthesized from 6-hydroxynicotinonitrile by reaction with a chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). nih.gov The reaction of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives with POCl3 in the presence of N,N-dimethylaniline has also been reported to yield the corresponding 2-chloronicotinonitrile. nih.gov 6-Chloronicotinonitrile is commercially available from various suppliers. chemspider.comambeed.comapolloscientific.co.uk

6-Hydroxynicotinonitrile: This precursor can be prepared through various methods, including the oxidation of 2-chloro-5-methylpyridine (B98176) to 6-chloronicotinic acid, followed by hydrolysis. chemicalbook.com Another approach involves the cyclocondensation of appropriate starting materials.

Introduction of the But-2-ynyloxy Moiety through O-Alkylation Protocols

The key step in the synthesis of 6-(but-2-ynyloxy)nicotinonitrile is the formation of the ether bond. This is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide or other suitable electrophile. byjus.commasterorganicchemistry.comfrancis-press.com

In this case, the alkoxide is generated from 2-butyn-1-ol by treatment with a base. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon at the 6-position of the nicotinonitrile ring, displacing the leaving group (e.g., a chloride ion). The reaction is an SNAr (nucleophilic aromatic substitution) reaction. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in 6-(But-2-ynyloxy)nicotinonitrile Synthesis

To maximize the yield and purity of the final product, careful optimization of the reaction parameters is essential.

Solvent Effects and Catalysis in Nucleophilic Aromatic Substitution

The choice of solvent can significantly influence the rate and outcome of SNAr reactions. rsc.orgnih.gov Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used in Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. byjus.com

The presence of a catalyst can also be beneficial. In some cases, the addition of a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases. For unreactive alkylating agents, the addition of an iodide salt can improve the reaction rate through in-situ halide exchange. byjus.com While not always necessary, Lewis acids can be used to activate the pyridine ring towards nucleophilic attack. bath.ac.uk

Temperature, Pressure, and Reaction Time Parameter Optimization

The temperature of the reaction is a critical parameter. Generally, higher temperatures increase the reaction rate, but can also lead to the formation of side products. The optimal temperature for the Williamson ether synthesis is typically between 50-100 °C. byjus.com Reaction time is also crucial; the reaction should be monitored (e.g., by thin-layer chromatography or gas chromatography) to determine the point of maximum conversion without significant decomposition of the product. While pressure is not typically a major variable in this type of reaction, it may be considered in specific industrial-scale syntheses.

A study on the synthesis of related pyridine derivatives demonstrated that optimizing the equivalents of reactants and reaction time is crucial for achieving high conversion rates. researchgate.net Another study on the synthesis of pyridine derivatives highlighted the importance of screening various additives to improve catalytic efficiency. researchgate.net

Advanced Purification Techniques for Synthetic Intermediates and the Final Product

The purity of 6-(but-2-ynyloxy)nicotinonitrile is critical for its subsequent applications, necessitating rigorous purification of both the final product and its synthetic precursors, 6-chloronicotinonitrile and but-2-yn-1-ol.

For nicotinonitrile derivatives , a common purification challenge is the removal of unreacted starting materials and by-products. google.comgoogle.com Advanced purification techniques are often employed to achieve high purity levels. Recrystallization from a suitable solvent system, such as a mixture of 2-methylpropanol-1 and water at a controlled pH, can be effective for purifying nicotinamide (B372718), a related compound, by selectively precipitating the desired product while leaving impurities in the mother liquor. google.com For other nicotinonitrile derivatives, column chromatography is a powerful tool. researchgate.net The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture) allows for the separation of compounds based on their polarity. researchgate.net In some cases, distillation, including vacuum distillation, is used to purify the final product, especially if it is a liquid at room temperature. orgsyn.org The residue remaining after distillation can often be cleaned from the reaction vessel by washing with water. orgsyn.org

The intermediate 6-chloronicotinonitrile can be purified through methods such as recrystallization or distillation. Given its solid nature, recrystallization from an appropriate solvent is a common and effective method to obtain high-purity material.

The other key intermediate, but-2-yn-1-ol , is a liquid that can be purified by distillation. orgsyn.orgsigmaaldrich.com Fractional distillation is particularly effective in separating it from impurities with different boiling points. orgsyn.org It is soluble in common organic solvents like chloroform (B151607) and methanol, which can be utilized in extraction or washing steps prior to final distillation. chembk.comfishersci.ca

Green Chemistry Approaches in the Synthesis of 6-(But-2-ynyloxy)nicotinonitrile

The traditional Williamson ether synthesis, while effective, often involves harsh conditions and the use of hazardous solvents, leading to significant waste generation. numberanalytics.com Consequently, the development of greener synthetic routes for compounds like 6-(but-2-ynyloxy)nicotinonitrile is a key area of research. alfa-chemistry.com

Atom Economy and E-Factor Considerations in Reaction Design

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product. libretexts.org

The synthesis of 6-(but-2-ynyloxy)nicotinonitrile via the Williamson ether synthesis involves the reaction of 6-chloronicotinonitrile with the sodium salt of but-2-yn-1-ol (sodium but-2-yn-1-oxide). The balanced chemical equation is:

C₆H₃ClN₂ (6-chloronicotinonitrile) + C₄H₅ONa (sodium but-2-yn-1-oxide) → C₁₀H₈N₂O (6-(but-2-ynyloxy)nicotinonitrile) + NaCl (sodium chloride)

To calculate the atom economy, we use the formula: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.56 |

| But-2-yn-1-ol | C₄H₆O | 70.09 |

| Sodium Hydride (NaH) | NaH | 24.00 |

| Total Reactants | 232.65 | |

| 6-(But-2-ynyloxy)nicotinonitrile | C₁₀H₈N₂O | 172.18 |

| Sodium Chloride (NaCl) | NaCl | 58.44 |

| Hydrogen (H₂) | H₂ | 2.02 |

| Total Products | 232.64 | |

| Assuming the alkoxide is generated in situ using NaH. |

The atom economy for this reaction is approximately 74.0% . While this is a respectable value, the generation of sodium chloride as a stoichiometric byproduct prevents it from being 100% atom-economical.

E-Factor (Environmental Factor): The E-factor is another green chemistry metric that considers the total amount of waste produced in a chemical process. It is calculated as the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a greener process. For the Williamson ether synthesis, the primary waste product is the inorganic salt (e.g., NaCl), but solvent losses and byproducts from side reactions also contribute to the E-factor. Traditional syntheses can have high E-factors, often ranging from 5 to 100 in the pharmaceutical industry.

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. nih.gov Traditional Williamson ether synthesis often employs volatile and hazardous organic solvents like dimethylformamide (DMF) or acetonitrile. byjus.com

Green chemistry encourages the use of more sustainable alternatives. sigmaaldrich.com These include:

Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming viable replacements for traditional ether and halogenated solvents. sigmaaldrich.commerckmillipore.com Bio-alcohols like bioethanol are also considered greener options. numberanalytics.com

Ionic liquids and Deep Eutectic Solvents (DES): These materials have low volatility and high thermal stability, which can reduce air pollution and improve reaction conditions. numberanalytics.comnumberanalytics.com

Solvent-free reactions: Conducting reactions without a solvent, if feasible, is an ideal green approach, as it completely eliminates solvent-related waste. google.com Microwave-assisted synthesis can sometimes facilitate solvent-free conditions and dramatically reduce reaction times. wikipedia.org

In the context of reagents, using a weaker base or a catalytic amount of base can improve the green profile of the reaction.

Development of Eco-Friendly Catalytic Systems

A significant advancement in greening the Williamson ether synthesis is the development of catalytic systems that avoid the use of stoichiometric amounts of strong bases and harsh conditions.

Phase-Transfer Catalysis (PTC): PTC is a well-established technique that facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide). byjus.comacs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the nucleophile across the phase boundary, allowing the reaction to proceed under milder conditions and often with less hazardous solvents, including water. acs.org

Chemical Reactivity and Transformation Pathways of 6 but 2 Ynyloxy Nicotinonitrile

Reactivity of the Nitrile Group in 6-(But-2-ynyloxy)nicotinonitrile

The nitrile group (C≡N) in 6-(but-2-ynyloxy)nicotinonitrile is a key site for chemical modifications. Its electronic structure, featuring a polarized triple bond with an electrophilic carbon atom, makes it susceptible to attack by nucleophiles. pressbooks.pub This reactivity is central to many of its transformation pathways.

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. pressbooks.publibretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group, resulting in the formation of an imine anion intermediate. pressbooks.pub A variety of nucleophiles can participate in this reaction, including organometallic reagents and hydrides.

For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form ketones after hydrolysis of the intermediate iminium salt. chemistrysteps.com Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) leads to the formation of primary amines through the addition of two hydride ions. libretexts.orglibretexts.org A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used to stop the reaction at the aldehyde stage after hydrolysis. libretexts.org

The pyridine (B92270) ring, being an electron-withdrawing group, influences the reactivity of the nitrile. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and makes the attached nitrile group more susceptible to nucleophilic attack. uoanbar.edu.iq

Hydrolysis and Amidation Reactions of the Cyano Group

The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.org In acidic hydrolysis, the nitrogen atom is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org This initially forms an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis involves the direct addition of a strong nucleophile, such as a hydroxide (B78521) ion, to the carbon-nitrogen triple bond. chemistrysteps.comlibretexts.org This also leads to the formation of an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. pressbooks.pub

Heterogeneous catalysts, such as metal oxides like zirconia (ZrO₂), have also been shown to be effective for nitrile hydrolysis and subsequent amidation reactions. nih.govrsc.orgresearchgate.net These catalysts can facilitate the conversion of nitriles to amides, which can then react with amines to form new amide bonds. nih.gov

Table 1: Examples of Nucleophilic Additions and Hydrolysis of Nitriles This table is based on general nitrile reactivity and not specific to 6-(But-2-ynyloxy)nicotinonitrile, as direct examples for this specific compound are not readily available in the provided search results.

| Reagent | Product Type | General Reaction |

|---|---|---|

| Grignard Reagent (RMgX) followed by H₃O⁺ | Ketone | R'-CN + RMgX → R'-C(R)=N-MgX → R'-C(R)=O |

| LiAlH₄ followed by H₂O | Primary Amine | R-CN + LiAlH₄ → R-CH₂-NH₂ |

| H₃O⁺ / heat | Carboxylic Acid | R-CN + H₃O⁺ → R-COOH |

| NaOH, H₂O / heat | Carboxylate Salt | R-CN + NaOH, H₂O → R-COO⁻Na⁺ |

Cycloaddition Reactions Involving the Nitrile

While less common for unactivated nitriles, the nitrile group can participate in cycloaddition reactions, acting as a 2π component. nih.govmit.edu These reactions, such as the Diels-Alder reaction, typically require specific conditions or intramolecular setups to overcome the inherent low reactivity of the nitrile as a dienophile or enophile. nih.govmit.edu Formal [2+2+2] cycloaddition strategies have been developed for the synthesis of pyridines, where an unactivated cyano group participates in a pericyclic cascade. nih.govmit.edu

Transformations of the But-2-ynyloxy Moiety

The but-2-ynyloxy portion of the molecule offers another reactive site, primarily centered around the alkyne triple bond.

Reactions of the Alkyne Triple Bond (e.g., Hydrations, Hydrogenations, [2+2+2] Cycloadditions)

The carbon-carbon triple bond of the alkyne can undergo a variety of addition reactions. masterorganicchemistry.com

Hydration: In the presence of a mercury catalyst, water can be added across the triple bond to form an enol, which then tautomerizes to a more stable ketone. youtube.com Hydroboration-oxidation offers an alternative route to produce aldehydes from terminal alkynes, but for an internal alkyne like the one in 6-(but-2-ynyloxy)nicotinonitrile, it would lead to a ketone. youtube.comyoutube.com

Hydrogenation: The alkyne can be fully reduced to an alkane using a catalyst like platinum on carbon (Pt/C) with hydrogen gas. youtube.com Partial reduction to a cis-alkene can be achieved using Lindlar's catalyst, while a trans-alkene can be formed via a dissolving metal reduction (e.g., Na in NH₃). youtube.com

[2+2+2] Cycloadditions: The alkyne can participate as a 2π component in transition-metal-catalyzed [2+2+2] cycloaddition reactions to form substituted benzene (B151609) rings. mit.edu

Metal-Catalyzed Cross-Coupling Reactions at the Alkyne (e.g., Sonogashira, Heck)

The terminal alkyne functionality, although not directly present in the but-2-ynyloxy moiety, is a key feature of related reactions. The internal alkyne in 6-(but-2-ynyloxy)nicotinonitrile is less reactive in typical cross-coupling reactions that require a terminal C-H bond. However, understanding these reactions is crucial for synthetic strategies that might involve a terminal alkyne precursor.

Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orggold-chemistry.orglibretexts.orgyoutube.com It is a powerful method for forming carbon-carbon bonds. wikipedia.orggold-chemistry.org While the internal alkyne of 6-(but-2-ynyloxy)nicotinonitrile would not directly participate, a synthetic precursor with a terminal alkyne could be utilized in a Sonogashira coupling to introduce the nicotinonitrile moiety. youtube.comyoutube.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org While the alkyne itself is not the typical substrate for a Heck reaction, the aryl halide part of a molecule can react with an alkene. In the context of 6-(but-2-ynyloxy)nicotinonitrile, if the pyridine ring were halogenated, it could undergo a Heck reaction.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions This table presents general examples of these reactions as direct applications to 6-(But-2-ynyloxy)nicotinonitrile were not found in the search results.

| Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, Base | Internal Alkyne |

| Heck Reaction | Alkene, Aryl/Vinyl Halide | Pd catalyst, Base | Substituted Alkene |

Functionalization of the Propargylic Position

The propargylic position in 6-(But-2-ynyloxy)nicotinonitrile refers to the methyl group (C4') of the but-2-ynyloxy side chain. This position is known to be reactive under certain conditions.

The hydrogens on the propargylic carbon are weakly acidic and can be deprotonated by strong bases, such as organolithium reagents or lithium amides, to generate a resonance-stabilized propargylic/allenic anion. This anion can then, in principle, react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), leading to the formation of a new carbon-carbon bond and elongation of the alkyne side chain.

Furthermore, the substituent at the propargylic position can significantly influence the enantioselectivity and reactivity of transition metal-catalyzed substitution reactions. acs.org For instance, computational studies on related propargylic systems have shown that the presence and nature of a substituent at the propargylic position can control the stereochemical outcome of nucleophilic attacks. acs.org While direct experimental data on 6-(But-2-ynyloxy)nicotinonitrile is not prominent in the literature, these general principles suggest a latent reactivity at the C4' methyl group that could be exploited for further molecular elaboration.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nicotinonitrile Ring System

The reactivity of the pyridine ring is heavily influenced by the presence of the ring nitrogen and the cyano group.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. almerja.compearson.com This makes pyridine and its derivatives significantly less reactive towards electrophiles than benzene. aklectures.comquimicaorganica.org The deactivating effect is further amplified by the strongly electron-withdrawing nitrile group (-CN) at the C3 position.

While the 6-alkoxy group is typically an activating, ortho-, para-directing group in electrophilic aromatic substitution, the combined deactivating effects of the ring nitrogen and the C3-cyano group are overpowering. Electrophilic attack, if forced under harsh conditions (e.g., high temperatures, strong acids), would be predicted to occur at the C5 position, which is meta to the deactivating cyano group and ortho to the activating alkoxy group. However, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen would be protonated, further deactivating the ring and making substitution extremely difficult. almerja.comrsc.org Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its inertness toward electrophiles, the electron-deficient nature of the nicotinonitrile ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at the ortho (C2) or para (C4, C6) positions to the ring nitrogen. youtube.comlibretexts.orgyoutube.com These positions can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com

In the title compound, the C6 position is occupied by the but-2-ynyloxy group. Alkoxy groups are generally poor leaving groups for SNAr. However, if 6-(But-2-ynyloxy)nicotinonitrile were synthesized from a precursor like 6-chloronicotinonitrile, the chloride would serve as an excellent leaving group. The reaction of 2- or 4-halopyridines with various nucleophiles is a common and efficient method for preparing substituted pyridines. sci-hub.se Studies have shown that even a nitro group can act as a leaving group in nucleophilic aromatic substitution on pyridine rings. researchgate.net

The table below illustrates typical conditions for SNAr reactions on related halopyridine systems, demonstrating the feasibility of introducing various nucleophiles onto the pyridine core.

| Halopyridine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | NMP, Microwave, 100°C, 3 min | 2-(Phenylthio)pyridine | 99 | sci-hub.se |

| 2-Chloropyridine | PhCH2OH / NaH | NMP, Microwave, 180°C, 10 min | 2-(Benzyloxy)pyridine | 85 | sci-hub.se |

| 4-Chloropyridine | PhONa | DMSO, Microwave, 180°C, 10 min | 4-Phenoxypyridine | 80 | sci-hub.se |

| Methyl 3-nitropyridine-4-carboxylate | Dimethyl malonate / NaH | THF, 0°C to rt, 18 h | Methyl 3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)picolinate | 80 | researchgate.net |

Palladium-Catalyzed and Other Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for modifying both the aromatic core and the alkyne side chain of 6-(But-2-ynyloxy)nicotinonitrile. nih.govyoutube.com

The internal alkyne of the but-2-ynyloxy group is a key handle for C-C bond formation. While the classic Sonogashira coupling is typically performed on terminal alkynes, rsc.org the internal alkyne can participate in other transformations. One significant potential pathway is an intramolecular hydroarylation or cyclization. Catalyzed by various transition metals like gold, indium, or platinum, aryl propargyl ethers can cyclize via nucleophilic attack from the aromatic ring onto the activated alkyne, leading to the formation of chromene or dihydrofuran derivatives. rsc.orgnih.gov For 6-(But-2-ynyloxy)nicotinonitrile, a 6-endo-dig cyclization would be kinetically favored under certain catalysts, potentially yielding a pyrano[2,3-b]pyridine derivative. rsc.org

Additionally, if the nicotinonitrile ring were functionalized with a halide (e.g., 2-chloro-6-(but-2-ynyloxy)nicotinonitrile), it would become a substrate for a host of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Negishi couplings, allowing for the introduction of various aryl, vinyl, or alkyl groups. rsc.orgbrynmawr.edunih.gov

Similar to the C-C coupling reactions, the formation of C-N and C-O bonds on the pyridine ring via transition-metal catalysis (e.g., Buchwald-Hartwig amination) generally requires an aryl halide precursor. A hypothetical 2-bromo-6-(but-2-ynyloxy)nicotinonitrile could be coupled with a wide range of amines or alcohols to introduce new functionalities at the C2 position. The efficiency of such reactions is well-documented for various heterocyclic systems.

Radical Reactions and Photochemical Transformations of 6-(But-2-ynyloxy)nicotinonitrile

The structural motifs within 6-(But-2-ynyloxy)nicotinonitrile are amenable to radical and photochemical reactions. The cyano group is known to be an effective radical acceptor in cascade reactions, which can be a powerful strategy for the rapid construction of complex carbocyclic and heterocyclic scaffolds. rsc.org

The propargyl ether moiety can also participate in radical reactions. For instance, an aryl radical, if generated on the pyridine ring (e.g., from an aryl halide precursor), could undergo an intramolecular cyclization by adding to the alkyne. Depending on the cyclization mode (5-exo vs. 6-endo), this could provide another route to fused heterocyclic systems.

Many pyridine and nicotinonitrile derivatives are known to exhibit fluorescence, suggesting a potential for photochemical reactivity. researchgate.netresearchgate.net While specific photochemical studies on 6-(But-2-ynyloxy)nicotinonitrile have not been reported, related structures can undergo rearrangements or cycloadditions upon irradiation.

Advanced Methodologies for Structural Elucidation and Purity Assessment of 6 but 2 Ynyloxy Nicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Applications for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling), quantified by the coupling constant (J).

For 6-(But-2-ynyloxy)nicotinonitrile, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the nicotinonitrile ring and the but-2-ynyloxy side chain.

Predicted ¹H NMR Data for 6-(But-2-ynyloxy)nicotinonitrile:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.5 | Doublet of doublets (dd) | ~2.5, 0.8 |

| H-4 | ~7.8 | Doublet of doublets (dd) | ~8.5, 2.5 |

| H-5 | ~6.9 | Doublet of doublets (dd) | ~8.5, 0.8 |

| O-CH₂ | ~4.9 | Quartet (q) | ~2.4 |

| CH₃ | ~1.9 | Triplet (t) | ~2.4 |

Disclaimer: The data presented in this table is predicted and may differ from experimental values.

Carbon-13 NMR (¹³C NMR) Applications for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment.

The predicted ¹³C NMR spectrum of 6-(But-2-ynyloxy)nicotinonitrile would show signals for each of the ten carbon atoms, including those in the aromatic ring, the nitrile group, and the alkyne and methylene (B1212753) groups of the side chain.

Predicted ¹³C NMR Data for 6-(But-2-ynyloxy)nicotinonitrile:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~108 |

| C-4 | ~140 |

| C-5 | ~112 |

| C-6 | ~163 |

| CN | ~117 |

| O-CH₂ | ~55 |

| C≡C (quaternary) | ~80 |

| C≡C (quaternary) | ~75 |

| CH₃ | ~4 |

Disclaimer: The data presented in this table is predicted and may differ from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comwikipedia.org For 6-(But-2-ynyloxy)nicotinonitrile, COSY would show correlations between the coupled protons on the nicotinonitrile ring (H-2, H-4, and H-5) and between the methylene (O-CH₂) and methyl (CH₃) protons of the but-2-ynyloxy chain through long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). np-mrd.orgsdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the O-CH₂ protons would correlate with the signal for the O-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). wikipedia.orgsdsu.edu This technique is invaluable for piecing together the molecular structure by connecting different fragments. For example, HMBC would show a correlation between the O-CH₂ protons and the C-6 carbon of the nicotinonitrile ring, confirming the attachment point of the side chain. Correlations between the methyl protons and the acetylenic carbons would also be expected.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 6-(But-2-ynyloxy)nicotinonitrile (C₁₀H₈N₂O), the expected exact mass can be calculated.

Predicted HRMS Data for 6-(But-2-ynyloxy)nicotinonitrile:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 173.0715 |

| [M+Na]⁺ | 195.0534 |

| [M+K]⁺ | 211.0274 |

Disclaimer: The data presented in this table is calculated based on the molecular formula and may be used to confirm experimental results.

The observation of an experimental mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For 6-(But-2-ynyloxy)nicotinonitrile, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragment ions.

Predicted Key Fragmentation Pathways for 6-(But-2-ynyloxy)nicotinonitrile:

Loss of the butynyl group: A primary fragmentation pathway would likely involve the cleavage of the ether bond, resulting in the loss of the but-2-ynyloxy radical and the formation of a protonated 6-hydroxynicotinonitrile (B1311003) ion.

Fragmentation of the but-2-ynyloxy chain: Cleavage within the side chain itself could also occur, leading to various smaller fragment ions.

Cleavage of the nicotinonitrile ring: Under higher energy conditions, fragmentation of the aromatic ring system may be observed.

By analyzing the m/z values of the product ions, the connectivity and structural features of the parent molecule can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of this absorption, which provides a unique "fingerprint" of the molecule. libretexts.org

For 6-(but-2-ynyloxy)nicotinonitrile, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the nitrile (-C≡N), the alkyne (-C≡C-), the ether (C-O-C), and the substituted aromatic pyridine (B92270) ring. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the successful etherification of the hydroxyl group. udel.edu

The interpretation of the spectrum involves correlating the observed absorption frequencies with known vibrational modes of specific functional groups.

Expected IR Absorption Bands for 6-(But-2-ynyloxy)nicotinonitrile:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~ 3100-3000 | Aromatic C-H | Stretch | Medium |

| ~ 2950-2850 | Aliphatic C-H (in butynyl group) | Stretch | Medium |

| ~ 2260-2222 | Nitrile (-C≡N) | Stretch | Medium to Strong |

| ~ 2260-2190 | Internal Alkyne (-C≡C-) | Stretch | Weak to Medium |

| ~ 1600-1450 | Aromatic C=C and C=N | Ring Stretch | Medium to Strong |

| ~ 1300-1000 | Aryl Ether (Ar-O-C) | Asymmetric Stretch | Strong |

This table presents predicted data based on characteristic infrared absorption frequencies for organic functional groups. udel.eduvscht.czlibretexts.org

The presence of a sharp, medium to strong band around 2230 cm⁻¹ is a key indicator of the nitrile group. nih.gov The weak to medium absorption for the internal alkyne is also a significant feature, though its intensity can be variable. The strong absorption in the 1300-1000 cm⁻¹ region is characteristic of the aryl ether linkage. udel.edu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating, identifying, and purifying the components of a mixture. For 6-(but-2-ynyloxy)nicotinonitrile, various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed to assess its purity and to monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. For a polar compound like 6-(but-2-ynyloxy)nicotinonitrile, which contains a pyridine ring and a nitrile group, reversed-phase HPLC (RP-HPLC) is a suitable method for purity assessment. ijsrst.com

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC system for the analysis of 6-(but-2-ynyloxy)nicotinonitrile would consist of a C18 or a phenyl-based column, which provide good retention and selectivity for aromatic compounds. helixchrom.comsielc.com

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or Phenyl (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table outlines a hypothetical, yet scientifically plausible, HPLC method for the analysis of 6-(but-2-ynyloxy)nicotinonitrile based on established methods for similar pyridine derivatives. ijsrst.comhelixchrom.comsielc.com

The use of a gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, allows for the efficient elution of both polar impurities and the less polar main compound. The addition of an acid to the mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance. helixchrom.com The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Applications for Volatile Analytes

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that 6-(but-2-ynyloxy)nicotinonitrile possesses a degree of volatility, GC coupled with a mass spectrometer (GC-MS) can be an effective method for its analysis and the identification of any volatile impurities. nih.gov

The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A non-polar or medium-polarity capillary column, such as a 5% phenyl-polysiloxane (e.g., HP-5MS), is generally suitable for the analysis of aromatic compounds. copernicus.orggcms.cz

Hypothetical GC-MS Method Parameters:

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

This table provides a representative GC-MS method for the analysis of 6-(but-2-ynyloxy)nicotinonitrile, based on general principles for volatile aromatic compounds. copernicus.orgresearchgate.net

The mass spectrometer detector provides structural information by fragmenting the eluted compounds into characteristic ions, allowing for confident identification of the main peak and any impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions. wordpress.com For the synthesis of 6-(but-2-ynyloxy)nicotinonitrile, which typically involves the reaction of a hydroxynicotinonitrile with a butynyl halide, TLC can be used to track the consumption of the starting materials and the formation of the product. orgsyn.org

A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rochester.edu The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the compounds onto the stationary phase.

Typical TLC Parameters for Reaction Monitoring:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). A common starting ratio would be 7:3 or 8:2 (Hexane:Ethyl Acetate). |

| Visualization | UV light at 254 nm (for compounds with a UV chromophore) and/or staining with a suitable agent (e.g., potassium permanganate (B83412) or p-anisaldehyde stain). researchgate.net |

This table outlines a general TLC method for monitoring the synthesis of 6-(but-2-ynyloxy)nicotinonitrile. thieme.de

By co-spotting the reaction mixture alongside the starting materials, the progress of the reaction can be visualized. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative polarity of the compounds determines their retention factor (Rf), with more polar compounds generally having lower Rf values. The product, 6-(but-2-ynyloxy)nicotinonitrile, is expected to be less polar than the starting hydroxynicotinonitrile and thus will have a higher Rf value.

Application of 6 but 2 Ynyloxy Nicotinonitrile As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems via Intramolecular and Intermolecular Cyclization Reactions

The dual functionality of 6-(but-2-ynyloxy)nicotinonitrile provides a powerful platform for the synthesis of fused and multi-substituted heterocyclic systems through both intramolecular and intermolecular cyclization pathways.

Intramolecular Cyclization:

The proximate arrangement of the but-2-ynyloxy side chain and the pyridine (B92270) ring allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of furo[2,3-b]pyridine derivatives. Under thermal or metal-catalyzed conditions, the oxygen atom of the ether linkage can attack the internal alkyne, leading to a 5-endo-dig cyclization. This process, often facilitated by transition metals such as gold, platinum, or copper, results in the formation of a furan ring fused to the pyridine core. The methyl group on the but-2-ynyloxy chain would be incorporated into the newly formed furan ring, providing a handle for further functionalization.

| Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| AuCl3 | Acetonitrile (B52724) | 80 | 2,3-dimethylfuro[2,3-b]pyridine-5-carbonitrile | High |

| PtCl2 | Toluene | 110 | 2,3-dimethylfuro[2,3-b]pyridine-5-carbonitrile | Moderate to High |

| CuI | DMF | 120 | 2,3-dimethylfuro[2,3-b]pyridine-5-carbonitrile | Moderate |

| This table represents a hypothetical reaction scope based on known cyclizations of similar alkynyloxypyridines. |

Intermolecular Cyclization:

The alkyne and nitrile functionalities of 6-(but-2-ynyloxy)nicotinonitrile can also participate in intermolecular cyclization reactions with other molecules to construct more complex polycyclic systems. For instance, in the presence of suitable catalysts, the alkyne can undergo [2+2+2] cycloaddition reactions with other alkynes and nitriles to form highly substituted pyridine or benzene (B151609) rings. The nitrile group of 6-(but-2-ynyloxy)nicotinonitrile itself can act as the nitrogen source in such cycloadditions, leading to the formation of bipyridine derivatives. Transition metal catalysts, such as those based on cobalt, rhodium, or nickel, are often employed to mediate these transformations.

| Co-reactant | Catalyst | Reaction Type | Product |

| Two equivalents of acetylene | Co2(CO)8 | [2+2+2] Cycloaddition | Substituted 2,2'-bipyridine |

| Phenylacetylene | Rh(I) complex | [2+2+2] Cycloaddition | Phenyl-substituted 2,2'-bipyridine |

| Acrylonitrile | Ni(0) complex | Co-cyclization | Substituted naphthyridine |

| This table illustrates potential intermolecular cyclization reactions based on established catalytic cycles. |

Role as a Precursor for the Derivatization of Functional Molecules (Focus on synthetic pathways and scaffold utility)

The but-2-ynyloxy and nicotinonitrile moieties in 6-(but-2-ynyloxy)nicotinonitrile serve as versatile handles for a wide range of chemical transformations, allowing for the derivatization of the core scaffold to produce a diverse array of functional molecules.

The internal alkyne of the but-2-ynyloxy group can undergo a variety of addition reactions. For example, hydration of the alkyne, typically catalyzed by mercury or gold salts, would yield a ketone. Halogenation with reagents like N-bromosuccinimide or iodine monochloride would produce di- or mono-haloalkenes, respectively. The alkyne can also participate in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings, or in Sonogashira coupling reactions to append aryl or vinyl groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Reduction of the nitrile, for instance with lithium aluminum hydride, would afford a primary amine. Furthermore, the nitrile can react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones after hydrolysis.

| Reagent | Functional Group Targeted | Product Functional Group |

| H2O, H2SO4, HgSO4 | Alkyne | Ketone |

| 1. Disiamylborane, 2. H2O2, NaOH | Alkyne | Aldehyde |

| NaN3, CuSO4, Sodium Ascorbate | Alkyne | 1,2,3-Triazole |

| Phenylboronic acid, Pd(PPh3)4, base | Alkyne (via Sonogashira coupling) | Phenyl-substituted alkene |

| H2SO4, H2O | Nitrile | Carboxylic acid |

| LiAlH4 | Nitrile | Primary amine |

| Phenylmagnesium bromide, then H3O+ | Nitrile | Phenyl ketone |

| This table outlines potential derivatization pathways for 6-(but-2-ynyloxy)nicotinonitrile. |

The utility of this scaffold is particularly evident in medicinal chemistry, where the pyridine and nitrile groups are common pharmacophores. The ability to easily modify both the side chain and the nitrile group allows for the systematic exploration of structure-activity relationships.

Integration into Scaffold-Based Synthesis for Library Generation Methodologies

The robust and orthogonal reactivity of the functional groups in 6-(but-2-ynyloxy)nicotinonitrile makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries. By systematically applying a range of reactions to the alkyne and nitrile moieties, large and diverse collections of related molecules can be rapidly synthesized.

For example, a library of compounds could be generated by first performing a Sonogashira coupling on the alkyne with a variety of aryl halides. The resulting array of arylated intermediates could then be subjected to a range of transformations at the nitrile group, such as hydrolysis to the carboxylic acids, reduction to the amines, or conversion to tetrazoles. This parallel synthesis approach allows for the efficient production of hundreds or even thousands of distinct compounds for high-throughput screening in drug discovery or materials science.

Hypothetical Library Generation Scheme:

Scaffold: 6-(But-2-ynyloxy)nicotinonitrile

Diversity Point 1 (Alkyne):

Sonogashira coupling with a set of 20 different aryl iodides.

Click reaction with a set of 20 different organic azides.

Diversity Point 2 (Nitrile):

Hydrolysis to the carboxylic acid.

Reduction to the primary amine.

Cycloaddition with sodium azide (B81097) to form the tetrazole.

This two-step diversification strategy could theoretically generate 2 x 20 x 3 = 120 unique compounds from a single starting scaffold.

Application in the Synthesis of Precursors for Material Science (Focus on synthetic routes to functional materials)

The conjugated system of the pyridine ring combined with the reactive alkyne functionality makes 6-(but-2-ynyloxy)nicotinonitrile a promising precursor for the synthesis of functional materials with interesting optical and electronic properties.

The alkyne group can be utilized in polymerization reactions to create novel polymers with pyridyl side chains. For instance, alkyne metathesis polymerization using appropriate catalysts could yield polyacetylenes with pendant nicotinonitrile groups. These polymers could exhibit interesting conductivity or liquid crystalline properties.

Furthermore, the molecule can be incorporated into larger conjugated systems. Through reactions like the Sonogashira coupling, 6-(but-2-ynyloxy)nicotinonitrile can be linked to other aromatic or heteroaromatic units to create extended π-conjugated molecules. These molecules could find applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The nitrogen atom in the pyridine ring can also be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing.

| Reaction Type | Co-reactant/Catalyst | Material Class | Potential Application |

| Alkyne Metathesis | Schrock or Grubbs catalyst | Conjugated Polymer | Organic semiconductor |

| Sonogashira Coupling | Diiodobenzene, Pd/Cu catalyst | Extended π-conjugated molecule | Organic Light-Emitting Diode (OLED) |

| Glaser Coupling | Cu(OAc)2, Pyridine | Polydiacetylene | Nonlinear optical material |

| Coordination | Metal salts (e.g., Zn(NO3)2) | Metal-Organic Framework (MOF) | Gas storage, catalysis |

| This table provides a summary of potential applications in materials science based on the reactivity of 6-(but-2-ynyloxy)nicotinonitrile. |

Computational Chemistry and Theoretical Studies of 6 but 2 Ynyloxy Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in predicting molecular properties and modeling chemical reactions. arxiv.orgplu.mxsemanticscholar.org These methods allow for a detailed examination of the electron distribution and energy levels within a molecule, which are fundamental to its chemical nature.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions. semanticscholar.org By calculating the potential energy surface of a reaction, DFT can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. acs.orgresearchgate.net For a molecule like 6-(But-2-ynyloxy)nicotinonitrile, DFT studies can rationalize reaction pathways, such as cycloadditions involving the alkyne moiety or nucleophilic additions at the pyridine (B92270) ring. researchgate.netpku.edu.cn

Theoretical investigations into related alkynyl systems have demonstrated the power of DFT in elucidating complex reaction mechanisms, including gold-catalyzed couplings and transformations at metal centers. acs.orgresearchgate.netrsc.org These studies often reveal the subtle electronic effects of substituents and the precise geometries of transition states that govern the outcome of a reaction. acs.orgresearchgate.net

Illustrative DFT Calculation Parameters for Reaction Mechanism Study The following table represents a typical set of parameters that could be used in a DFT study of a reaction involving 6-(But-2-ynyloxy)nicotinonitrile.

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. |

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent on the reaction. |

| Task | Transition State Search (e.g., QST3) | To locate the highest energy point along the reaction coordinate. |

| Frequency Calculation | To confirm the nature of stationary points (minima or transition states). |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic character. youtube.com

For 6-(But-2-ynyloxy)nicotinonitrile, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO would indicate regions of high electron density, susceptible to attack by electrophiles, while the LUMO would highlight electron-deficient areas, prone to attack by nucleophiles. youtube.comresearchgate.net The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's chemical stability and reactivity. researchgate.net The effects of substituents on the frontier orbitals of conjugated systems can be analyzed to understand how they tune the electronic properties of the molecule. rsc.org While FMO theory is highly effective for smaller molecules, its application to larger systems can be challenging due to the delocalized nature of the orbitals. nih.gov

Hypothetical Frontier Molecular Orbital Energies This table provides an example of the kind of data that would be generated from an FMO analysis.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 | Indicates regions susceptible to electrophilic attack. |

| LUMO | -1.2 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.comresearchgate.net

For 6-(But-2-ynyloxy)nicotinonitrile, MD simulations can reveal the preferred three-dimensional shapes (conformers) of the molecule and the energy barriers between them. This is particularly important for understanding how the flexible butynyl-oxy side chain interacts with the rigid nicotinonitrile core. Furthermore, by simulating multiple molecules, MD can shed light on the nature of intermolecular forces, such as π-π stacking and hydrogen bonding, which govern the solid-state packing and solution-phase behavior of the compound. nih.gov Such simulations are crucial for predicting material properties and understanding interactions with biological targets. nih.govmdpi.com

Mechanistic Investigations of Novel Reactions Involving 6-(But-2-ynyloxy)nicotinonitrile

The unique combination of functional groups in 6-(But-2-ynyloxy)nicotinonitrile makes it a candidate for a variety of novel chemical transformations. Theoretical mechanistic studies can play a pivotal role in predicting and understanding the outcomes of such reactions before they are explored experimentally. researchgate.net

For instance, the alkyne moiety can participate in cycloaddition reactions, metal-catalyzed cross-coupling reactions, or hydration reactions. The nitrile group can undergo hydrolysis, reduction, or be used as a precursor for other nitrogen-containing heterocycles. The pyridine ring itself can be subject to electrophilic or nucleophilic aromatic substitution.

Computational studies can be employed to evaluate the feasibility of these potential reactions by calculating their activation energies and reaction enthalpies. This predictive power can guide synthetic chemists in the design of new synthetic routes and the discovery of novel compounds derived from 6-(But-2-ynyloxy)nicotinonitrile.

Future Research Directions and Emerging Trends in 6 but 2 Ynyloxy Nicotinonitrile Chemistry

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research in the synthesis of 6-(but-2-ynyloxy)nicotinonitrile is expected to pivot towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Current synthetic approaches to substituted pyridines often rely on multi-step procedures that can be inefficient. researchgate.net Innovative strategies such as one-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single operation, present a promising avenue. nih.govrsc.org These methods offer inherent advantages in terms of atom economy and reduced purification steps.

Furthermore, the exploration of novel catalytic systems is anticipated to play a crucial role. For instance, gold-catalyzed reactions have been shown to be effective in the synthesis of functionalized pyridines from 2-propargyl 2H-azirine derivatives. nih.gov This suggests the potential for developing gold-catalyzed routes to 6-(but-2-ynyloxy)nicotinonitrile that proceed with high efficiency and functional group tolerance under mild conditions. Another sustainable approach involves the use of iridium catalysts for the dehydrogenative heterocondensation of amino alcohols, offering a pathway to meta-functionalized pyridines. nih.gov

Photochemical methods, which utilize light to drive chemical reactions, are also gaining traction as a sustainable synthetic tool. A recently developed photochemical method for the functionalization of pyridines via pyridinyl radicals demonstrates a novel approach to forming C(sp²)–C(sp³) bonds, which could be adapted for the synthesis of precursors to 6-(but-2-ynyloxy)nicotinonitrile. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages for 6-(But-2-ynyloxy)nicotinonitrile Synthesis | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. | Design of novel reaction cascades utilizing simple starting materials. |

| Gold Catalysis | High efficiency, mild reaction conditions, broad functional group tolerance. nih.gov | Development of gold catalysts for the specific formation of the alkynyl ether linkage. |

| Iridium-Catalyzed Dehydrogenative Heterocondensation | Use of readily available alcohol precursors, generation of water as the only byproduct. nih.gov | Adaptation of the methodology for the synthesis of 6-alkoxynicotinonitriles. |

| Photochemical Synthesis | Use of a renewable energy source, potential for unique reactivity. acs.org | Exploration of photochemical routes to introduce the but-2-ynyloxy group. |

Exploration of Unprecedented Reactivity Patterns and Derivatization Strategies

The unique structural features of 6-(but-2-ynyloxy)nicotinonitrile offer a wealth of opportunities for exploring novel reactivity and developing diverse derivatization strategies. The interplay between the electron-withdrawing nitrile group and the electron-donating but-2-ynyloxy group on the pyridine (B92270) ring creates a unique electronic landscape that can be exploited for selective functionalization.

Future research will likely focus on the regiodivergent functionalization of the pyridine ring. Recent studies have shown that the choice of alkyllithium activator can direct the alkylation of pyridines to either the C2 or C4 position. acs.org Applying similar principles to 6-(but-2-ynyloxy)nicotinonitrile could allow for the selective introduction of various substituents at different positions on the pyridine core, leading to a library of novel compounds with diverse properties.

The internal alkyne moiety is another key handle for derivatization. While the terminal alkyne is more commonly used in "click chemistry," the internal alkyne of 6-(but-2-ynyloxy)nicotinonitrile can participate in a range of cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized bioconjugation and materials science. nih.gov Research into developing conditions for the efficient participation of internal alkynes like the one in 6-(but-2-ynyloxy)nicotinonitrile in such reactions would significantly expand its utility. Furthermore, cucurbit mdpi.comuril-promoted azide-alkyne cycloadditions have emerged as a new type of click chemistry, offering an alternative to metal-catalyzed methods. nih.gov

The nitrile group also presents opportunities for transformation into other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding the chemical space accessible from this scaffold. The reaction of nicotinonitrile derivatives with various reagents has been shown to yield a wide array of heterocyclic compounds with potential biological activity. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for process intensification. flinders.edu.auresearchgate.net The synthesis of 6-(but-2-ynyloxy)nicotinonitrile and its derivatives is well-suited for integration into continuous flow platforms.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com The development of a continuous flow process for the synthesis of 6-(but-2-ynyloxy)nicotinonitrile would allow for its on-demand production and facilitate the rapid exploration of its reaction space. For instance, a multi-step continuous flow system could be designed to first synthesize the core nicotinonitrile structure and then introduce the but-2-ynyloxy group in a subsequent step. beilstein-journals.orgmit.edu

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new derivatives with desired properties. By integrating the synthesis of 6-(but-2-ynyloxy)nicotinonitrile analogues into an automated workflow, researchers can rapidly generate and test a large number of compounds, significantly speeding up the drug discovery or materials development process. acs.org

Table 2: Advantages of Flow Chemistry for 6-(But-2-ynyloxy)nicotinonitrile Chemistry

| Feature | Benefit |

| Precise Control | Improved reaction selectivity and yield. |

| Enhanced Safety | Handling of hazardous reagents and intermediates in small, contained volumes. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. |

| Process Intensification | Reduced reaction times and increased productivity. mdpi.com |

| Integration | Seamless integration of synthesis, purification, and analysis steps. |

Potential for Functional Material Applications through Advanced Synthetic Methodologies

The presence of both a pyridine nitrogen atom and an alkyne functionality makes 6-(but-2-ynyloxy)nicotinonitrile an attractive building block for the construction of advanced functional materials.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, while the alkyne group can serve as a reactive site for post-synthetic modification. MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.comunl.edu By incorporating 6-(but-2-ynyloxy)nicotinonitrile into MOF structures, it may be possible to create materials with tailored pore environments and functionalities. For example, the alkyne group could be used to "click" on other functional molecules, thereby tuning the properties of the MOF for specific applications. researchgate.net Recent work has demonstrated the incorporation of alkynyl-functionalized linkers into MOFs, highlighting the feasibility of this approach. northwestern.edu The use of MOFs as platforms for heterogeneous catalysis is also a rapidly growing field. nih.gov

Polymers: The alkyne group in 6-(but-2-ynyloxy)nicotinonitrile can undergo polymerization to form novel polymers with interesting electronic and optical properties. The synthesis of pyridine-based alkynyl polymers has been shown to result in materials with enhanced π-electron delocalization upon quaternization of the pyridine nitrogen. rsc.org The resulting conjugated polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The copolymerization of alkynyl-functionalized ethers has also been explored to create functional polyethers. rsc.org

Functionalized Surfaces and Biomaterials: The "click" reactivity of the alkyne group can be utilized to attach 6-(but-2-ynyloxy)nicotinonitrile to surfaces or biomolecules. This could be used to create functionalized surfaces with specific recognition properties or to develop novel bioconjugates. mdpi.com

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify the pyridine ring protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). The but-2-ynyloxy group shows a singlet for the terminal alkyne proton (δ 2.0–2.5 ppm) and a triplet for the methylene group adjacent to oxygen .

- IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) groups .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

How can computational methods like molecular docking predict the biological activity of 6-(But-2-ynyloxy)nicotinonitrile?

Q. Advanced

- Target Selection : Identify enzymes or receptors (e.g., kinases or oxidases) based on structural analogs (e.g., trifluoroacetyl-nicotinonitriles shown to inhibit enzymes via active-site interactions) .

- Docking Simulations : Use software like AutoDock Vina to model interactions. The nitrile and alkyne groups may form hydrogen bonds or π-π stacking with aromatic residues .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays .

What strategies mitigate competing side reactions (e.g., alkyne dimerization) during the synthesis of 6-(But-2-ynyloxy)nicotinonitrile?

Q. Advanced

- Temperature Control : Perform alkylation at 0–5°C to suppress Glaser coupling (alkyne dimerization) .

- Catalyst Selection : Use Cu(I) inhibitors (e.g., BHT) in the reaction mixture to prevent copper-catalyzed side reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) to isolate the monomeric product from dimeric byproducts .

How does the electron-withdrawing nitrile group influence the reactivity of the pyridine ring in 6-(But-2-ynyloxy)nicotinonitrile?

Q. Advanced

- Electronic Effects : The nitrile group reduces electron density at the pyridine ring, increasing susceptibility to nucleophilic attack at the C-2 and C-4 positions .

- Reactivity Profiling : Perform Hammett studies to quantify substituent effects on reaction rates (e.g., SNAr substitutions) .